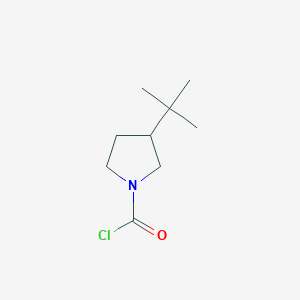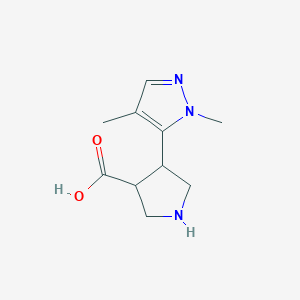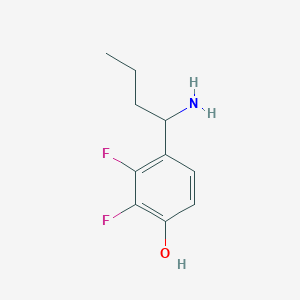
2-iodo-N-(1-methoxypropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C₁₀H₁₄INO and a molecular weight of 291.13 g/mol . This compound is characterized by the presence of an iodine atom attached to the benzene ring and a methoxypropan-2-yl group attached to the nitrogen atom of the aniline moiety. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
A practical route to synthesize 2-iodoanilines, including 2-iodo-N-(1-methoxypropan-2-yl)aniline, involves the decarboxylative iodination of anthranilic acids. This method is transition-metal-free and base-free, utilizing inexpensive potassium iodide (KI) and iodine (I₂) as halogen donors under oxygen conditions . The reaction is scalable and exhibits high functional-group tolerance, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process involves the decarboxylative iodination of anthranilic acids with KI and I₂ under oxygen conditions. This method is efficient and cost-effective, providing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Amines or other reduced forms of the compound.
Scientific Research Applications
2-Iodo-N-(1-methoxypropan-2-yl)aniline has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Potential use in the development of pharmaceutical compounds and as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The iodine atom and the methoxypropan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Lacks the methoxypropan-2-yl group, making it less versatile in certain applications.
N-(1-Methoxypropan-2-yl)aniline: Does not contain the iodine atom, reducing its reactivity in substitution reactions.
2-Bromo-N-(1-methoxypropan-2-yl)aniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
2-Iodo-N-(1-methoxypropan-2-yl)aniline is unique due to the presence of both the iodine atom and the methoxypropan-2-yl group. This combination enhances its reactivity and versatility in various chemical reactions and applications. The iodine atom provides a site for substitution reactions, while the methoxypropan-2-yl group influences its solubility and binding properties.
Properties
Molecular Formula |
C10H14INO |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
2-iodo-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H14INO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
QTLVCRJFBUVXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


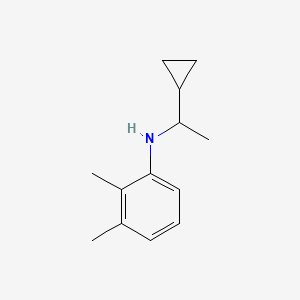
![2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13305840.png)
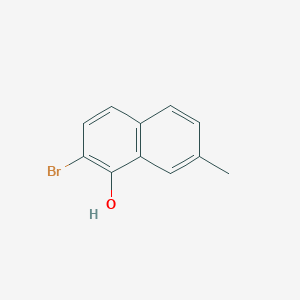
![4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13305851.png)

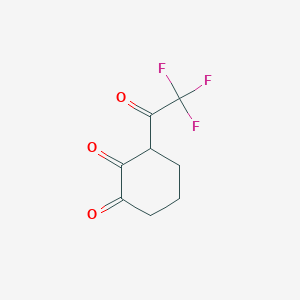
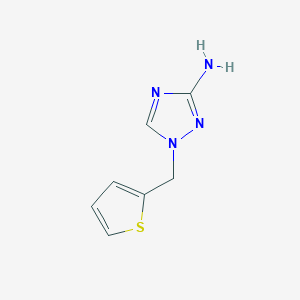
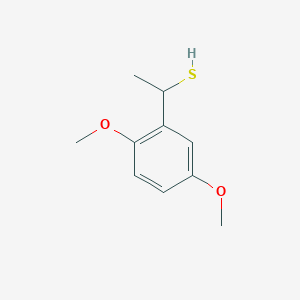
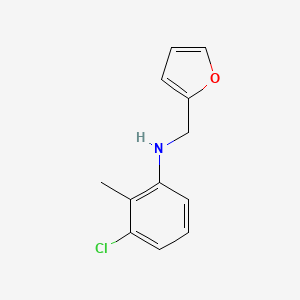
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
